1-[(2-Fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid
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Overview
Description
1-[(2-Fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl chloride with 4-[[2-(trifluoromethyl)phenyl]methyl]piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The compound may also participate in various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
- 1-[(2-Bromophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
- 1-[(2-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Uniqueness
Compared to similar compounds, 1-[(2-Fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine exhibits unique properties due to the presence of fluorine atoms. These atoms enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N2.C2H2O4/c20-18-8-4-2-6-16(18)14-25-11-9-24(10-12-25)13-15-5-1-3-7-17(15)19(21,22)23;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBNELLYLFOVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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